Borane-N,N-Diethylaniline complex

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boron Nitride Nanotubes in Electronics and Aerospace Materials

Scientific Field: Nanotechnology, Electronics, Aerospace Engineering

Summary of Application: BNNTs are emerging nanomaterials with impressive mechanical properties, higher thermal stability, electrical insulation, optical transparency, neutron absorption capability, and piezoelectricity.

Methods of Application: The development of manufacturing processes to make “neat” BNNT materials is a key challenge that is being gradually overcome.

Results or Outcomes: Advances in synthesis have made BNNTs more broadly accessible to the nanomaterials and other research communities, removing a major barrier to their utilization and research.

Nanostructured Boron Nitride in Photocatalysis and Targeted Drug Delivery

Scientific Field: Nanotechnology, Environmental Engineering, Medical Treatment

Summary of Application: This study explores the applications of nanostructured boron nitride (BN) in photocatalysis and targeted drug delivery.

Results or Outcomes: Photocatalytic experiments reveal an enhanced ability of BN to absorb light and facilitate charge separation, suggesting a promising approach for environmental detoxification and sustainable energy generation. Findings indicate that BN nanoparticles significantly enhance photocatalytic performance and offer a safe, effective platform for controlled drug release.

Boron in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of Application: Boron has found diverse applications in medicinal chemistry, including in the development of drugs and therapeutic agents.

Methods of Application: Boron is incorporated into structures such as diazaborines as antimicrobials, peptidic boronic acids as proteasome inhibitors for cancer therapy, benzoxaboroles as LeuRS inhibitors, and cyclic boronates.

Results or Outcomes: The use of boron in these applications has led to the development of effective therapeutic agents.

Boron Nitride Nanotubes in Electronics

Scientific Field: Electronics, Nanotechnology

Summary of Application: BNNTs have unique properties such as electrical insulation, optical transparency, and high thermal stability, making them suitable for applications in electronics.

Boron in Drug Discovery and Development

Scientific Field: Medicinal Chemistry, Drug Discovery

Summary of Application: Boron has found diverse applications in medicinal chemistry, including in the development of drugs and therapeutic agents.

Results or Outcomes: The use of boron in these applications has led to the development of effective therapeutic agents.

Boron Nitride Nanotubes in Aerospace Materials

Scientific Field: Aerospace Engineering, Nanotechnology

Summary of Application: BNNTs have unique properties such as electrical insulation, optical transparency, and high thermal stability, making them suitable for applications in aerospace materials.

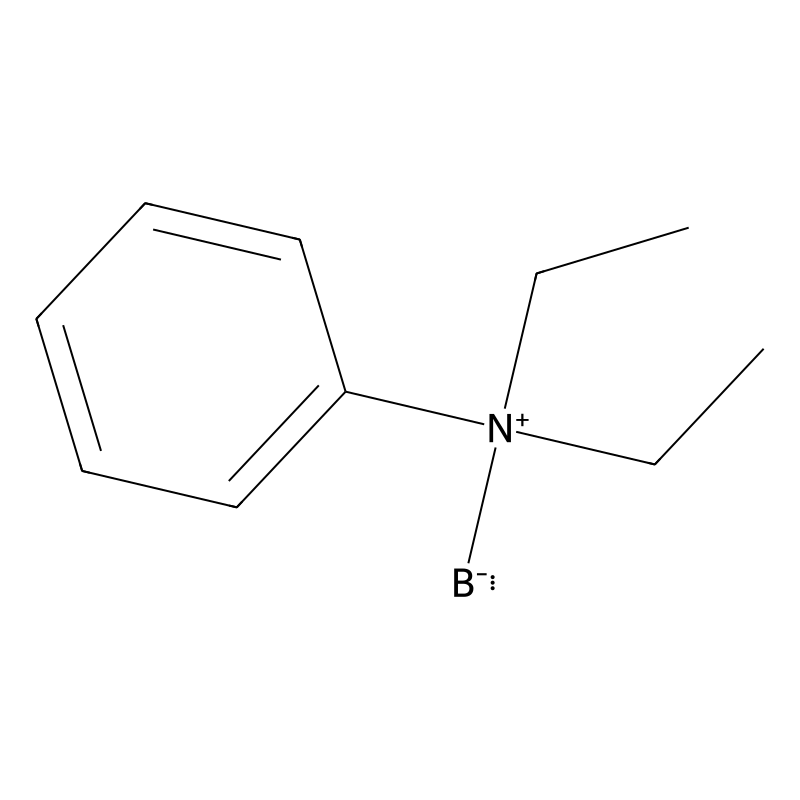

Borane-N,N-Diethylaniline complex is a chemical compound with the molecular formula and a molecular weight of 163.07 g/mol. It is typically encountered as a clear, colorless to amber liquid and is known for its reactivity as a boron-containing compound. The compound is formed by the coordination of borane with N,N-diethylaniline, a tertiary amine, leading to the formation of a stable complex that exhibits unique chemical properties useful in organic synthesis .

- Hazard Classification: Flammable liquids, Category 4.3

- Reduction of Ketones and Aldehydes: It facilitates the reduction of ketones, aldehydes, carboxylic acids, esters, amides, and nitriles, making it valuable in synthetic organic chemistry .

- Borylation of Aryl Halides: The complex can be utilized in borylation reactions to introduce boron into aromatic systems, aiding in the formation of organoboron compounds .

- Diastereoselective Reductions: It is employed in the diastereoselective reduction of prochiral enone intermediates, which is crucial for synthesizing chiral molecules .

The synthesis of Borane-N,N-Diethylaniline complex typically involves the reaction of borane-tetrahydrofuran complex with N,N-diethylaniline. The general procedure includes:

- Preparation: Borane is introduced to a solution of N,N-diethylaniline in an inert atmosphere to prevent oxidation.

- Reaction Conditions: The reaction is usually performed under controlled temperatures to ensure complete reaction without decomposition.

- Isolation: The resulting complex can be purified through distillation or chromatography techniques to obtain a high-purity product .

Borane-N,N-Diethylaniline complex finds applications in several areas:

- Organic Synthesis: It is widely used as a reducing agent in organic synthesis for producing alcohols from carbonyl compounds.

- Pharmaceuticals: The compound plays a role in synthesizing intermediates for pharmaceuticals, particularly those requiring chiral centers.

- Materials Science: It is utilized in the development of new materials, particularly those involving boron chemistry for electronic applications .

Interaction studies involving Borane-N,N-Diethylaniline complex primarily focus on its reactivity with various substrates in organic synthesis. Research has indicated that the presence of this complex can significantly affect the selectivity and yield of reactions involving ketones and aldehydes. Moreover, studies on its interaction with other reagents highlight its role as a versatile reducing agent capable of influencing reaction pathways and outcomes .

Several compounds share similarities with Borane-N,N-Diethylaniline complex due to their boron-containing structures or reducing properties. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Borane-Tetrahydrofuran Complex | Commonly used as a source of borane; less selective | |

| Borane-Dimethylamine Complex | Similar reducing capabilities; different amine base | |

| Tri-n-butylborane | Used in similar reduction reactions; bulkier structure | |

| Borane-Phenyldimethylamine | Offers different selectivity profiles in reductions |

Uniqueness

The uniqueness of Borane-N,N-Diethylaniline complex lies in its specific reactivity patterns and selectivity for certain functional groups compared to other boranes. Its ability to facilitate diastereoselective reductions makes it particularly valuable in asymmetric synthesis, distinguishing it from other boron complexes that may not exhibit such selectivity .

The discovery of hydroboration by H.C. Brown in the mid-20th century revolutionized alcohol synthesis from alkenes. Early borane reagents, such as diborane (B₂H₆), faced challenges in handling due to their pyrophoric nature and sensitivity to moisture. DEANB, first reported in the late 20th century, addressed these limitations by stabilizing BH₃ through coordination with N,N-diethylaniline, a weak Lewis base. This innovation enabled safer storage and broader synthetic utility, particularly in industrial settings.

Key milestones include:

- 1997: Salunkhe and Burkhardt demonstrated DEANB’s efficacy in reducing aldehydes, ketones, and tertiary amides, highlighting its versatility.

- 2002: Large-scale applications in enantioselective synthesis, such as the production of (R,R)-formoterol, validated DEANB’s practicality and consistency.

Significance in Organic Synthesis Research

DEANB’s significance lies in its dual role as a hydride donor and hydroboration agent. Its 5.6 M concentration in tetrahydrofuran (THF) and prolonged shelf life (up to 12 months at 15°C) make it indispensable for:

- Anti-Markovnikov Hydroboration: DEANB adds BH₃ across alkenes with predictable regioselectivity, enabling the synthesis of terminal alcohols.

- Enantioselective Reductions: When paired with chiral catalysts like oxazaborolidines, DEANB achieves high enantiomeric excess (e.g., 94% ee in ketone reductions).

- Functional Group Tolerance: Unlike LiAlH₄, DEANB selectively reduces esters and amides without attacking sensitive groups such as nitriles or epoxides.

Comparative Analysis with Traditional Borane Sources

The table below contrasts DEANB with conventional borane reagents:

DEANB’s stability and reduced hazards (e.g., non-pyrophoric nature) mitigate risks in large-scale operations, as evidenced by its adoption in pharmaceutical manufacturing.

Laboratory-Scale Preparation Methods

The synthesis of Borane-N,N-Diethylaniline complex (CAS: 13289-97-9) in laboratory settings primarily involves the direct complexation of N,N-diethylaniline with borane sources under controlled conditions [1] [3]. The most widely employed laboratory preparation method utilizes borane-tetrahydrofuran complex as the borane source, which reacts with N,N-diethylaniline in a stoichiometric manner [1] [3].

The standard laboratory synthesis follows a straightforward complexation reaction where borane-tetrahydrofuran complex is treated with N,N-diethylaniline under inert atmosphere conditions [2] [7]. The reaction typically proceeds at temperatures ranging from 0°C to room temperature, with reaction times varying from 30 minutes to several hours depending on the scale and desired purity [1] [2]. The reaction is conducted under nitrogen or argon atmosphere to prevent hydrolysis and oxidation of the sensitive borane species [2] [7].

Alternative laboratory preparation methods include the in situ generation of borane from sodium borohydride and boron trifluoride in the presence of N,N-diethylaniline [4] [25]. This approach eliminates the need for pre-formed borane-tetrahydrofuran complex and can be particularly useful when working with specialized reaction conditions [4] [25]. The reaction conditions typically require careful temperature control between -30°C and 50°C, with reaction times extending from 1.5 to 30 hours depending on the specific protocol employed [4] [9].

Recent developments in laboratory synthesis have focused on improved methodologies that provide higher yields and enhanced safety profiles [37]. Advanced synthetic routes employ precise stoichiometric control with a 10% molar excess of borane to ensure complete complexation, followed by solvent removal under reduced pressure . These optimized procedures require monitoring via boron-11 nuclear magnetic resonance spectroscopy to confirm borane coordination, with characteristic chemical shifts appearing at approximately 35 parts per million [16].

| Synthesis Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Temperature Range | 0°C to 25°C [1] [2] | 0°C to 5°C |

| Reaction Time | 30 minutes to 12 hours [1] [2] | 1-3 hours |

| Borane Excess | Stoichiometric [1] | 10% molar excess |

| Atmosphere | Nitrogen/Argon [2] [7] | Dry nitrogen |

| Monitoring Method | Visual observation [1] | Boron-11 NMR [16] |

Industrial-Scale Production Strategies

Industrial production of Borane-N,N-Diethylaniline complex requires specialized equipment and safety protocols due to the reactive nature of borane compounds [9] [27]. Large-scale manufacturing typically employs continuous flow reactors with precise temperature and atmospheric control to ensure consistent product quality and minimize safety risks [9] [27].

The industrial synthesis process begins with the preparation of borane gas through the reaction of boron trifluoride with sodium borohydride in ether solvents, typically conducted in glass-lined reactors with capacities ranging from 100 to 200 liters [9]. The generated borane gas is then continuously introduced into reaction vessels containing N,N-diethylaniline maintained at temperatures between -20°C and 35°C [9]. Industrial reaction times typically range from 1.5 to 30 hours, depending on the reactor design and throughput requirements [9].

Manufacturing facilities employ specialized waste treatment systems to handle the toxic and reactive byproducts generated during borane production [9]. The industrial process incorporates quenching agents such as ethanol or acetone to neutralize residual reactive borane species, followed by solvent recovery through distillation [9]. Recovery specifications typically require ether solvent purity levels exceeding 96% with water content below 0.05% [9].

Quality control in industrial production involves continuous monitoring of reaction parameters and product specifications [9] [27]. Industrial-grade Borane-N,N-Diethylaniline complex typically achieves purity levels of 97% or higher, as determined by gas chromatography analysis [9] [13]. The manufacturing process includes provisions for recycling recovered ether solvents throughout multiple production cycles to enhance economic efficiency [9].

Advanced industrial production strategies incorporate automated control systems for reagent addition, temperature regulation, and atmospheric control [9] [27]. These systems enable precise control of reaction stoichiometry and minimize human exposure to hazardous materials [9] [27]. Large-scale production facilities typically implement redundant safety systems including emergency quenching procedures and specialized ventilation systems designed for handling pyrophoric materials [9].

| Industrial Parameter | Specification | Reference |

|---|---|---|

| Reactor Capacity | 100-200 liters [9] | [9] |

| Operating Temperature | -20°C to 35°C [9] | [9] |

| Product Purity | ≥97% [9] [13] | [9] [13] |

| Solvent Recovery | >96% purity [9] | [9] |

| Water Content | <0.05% [9] | [9] |

Quality Assessment Parameters for Research Applications

Quality assessment of Borane-N,N-Diethylaniline complex for research applications encompasses multiple analytical techniques to ensure chemical purity, structural integrity, and functional performance [13] [14] [15]. Primary quality parameters include chemical purity determination, spectroscopic characterization, and physical property verification [13] [14] [15].

Purity assessment typically employs nonaqueous titration methods to determine the active borane content, with commercial specifications requiring minimum purity levels of 98.0% [13] [14] [15]. Gas chromatography analysis provides complementary purity data and identifies potential impurities or decomposition products [9] [13]. The analytical protocol includes determination of water content, which must remain below specified limits to prevent hydrolysis of the borane complex [13] [14].

Spectroscopic characterization forms a critical component of quality assessment protocols [16] [35]. Proton nuclear magnetic resonance spectroscopy confirms the structural integrity of the diethylaniline component and detects potential degradation products [16] [35]. Boron-11 nuclear magnetic resonance analysis provides definitive confirmation of borane coordination, with characteristic chemical shifts appearing between 35-40 parts per million for properly formed amine-borane complexes [16] [35].

Infrared spectroscopy serves as an additional analytical tool for quality verification, with characteristic boron-hydrogen stretching vibrations appearing in the 2100-2500 wavenumber range and nitrogen-boron bonding interactions observable between 1350-1450 wavenumbers [16]. These spectroscopic signatures provide rapid confirmation of complex formation and can detect the presence of free amine or decomposition products [16].

Physical property assessment includes determination of density, refractive index, and thermal stability parameters [13] [14] [15]. Commercial specifications typically require density values of 0.92 grams per milliliter at 25°C and refractive index measurements between 1.5245-1.5265 [13] [14] [15]. Melting point determination, with expected ranges from -30°C to -27°C, provides additional confirmation of product identity and purity [13] [14].

| Quality Parameter | Specification | Analytical Method | Reference |

|---|---|---|---|

| Chemical Purity | ≥98.0% [13] [14] [15] | Nonaqueous Titration [13] [14] [15] | [13] [14] [15] |

| Boron-11 NMR | 35-40 ppm [16] [35] | NMR Spectroscopy [16] [35] | [16] [35] |

| Density | 0.92 g/mL at 25°C [13] [14] | Densitometry [13] [14] | [13] [14] |

| Refractive Index | 1.5245-1.5265 [13] [14] | Refractometry [13] [14] | [13] [14] |

| Melting Point | -30°C to -27°C [13] [14] | Thermal Analysis [13] [14] | [13] [14] |

| Water Content | <0.05% [9] | Karl Fischer Method [9] | [9] |

The hydride transfer mechanism of Borane-N,N-Diethylaniline complex represents a fundamental process in organoboron chemistry that has been extensively studied through both experimental and theoretical approaches. The complex functions as an effective hydride donor through its ability to facilitate the transfer of hydride ions (H⁻) to various substrates, with the boron atom acting as a Lewis acid center [2].

The mechanistic pathway involves the formation of a Lewis acid-base adduct between the boron center and the substrate, followed by the transfer of hydride from the boron-hydrogen bond to the electrophilic center. Computational studies using density functional theory methods have revealed that the activation barriers for hydride transfer are typically below 25 kcal/mol, making these reactions kinetically favorable under mild conditions [3] [4].

The electronic nature of the substrate plays a crucial role in determining the efficiency of hydride transfer. Studies have demonstrated that substrates with higher electron density at the reaction center exhibit enhanced reactivity, while electron-deficient centers show reduced reaction rates [5]. The boron atom in the complex exhibits a nucleophilicity parameter (N) of 8.53 and a selectivity parameter (sN) of 0.75, indicating its moderate nucleophilicity and good selectivity characteristics [2] [6].

Table 1: Hydride Transfer Reaction Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Activation Energy (kcal/mol) | 20.8-24.0 | DFT/M06-2X | [3] [7] |

| Nucleophilicity Parameter (N) | 8.53 | Experimental | [2] [6] |

| Selectivity Parameter (sN) | 0.75 | Experimental | [2] [6] |

| Reaction Rate Constant (s⁻¹) | 4.1×10⁻⁴ | Kinetic Studies | [8] |

| Bond Dissociation Energy (kJ/mol) | 155-165 | Computational | [9] [10] |

The mechanism proceeds through a concerted pathway where the B-H bond weakening occurs simultaneously with the formation of the new C-H bond at the substrate. Intrinsic reaction coordinate calculations have confirmed that the transition state involves significant charge transfer from the boron center to the substrate, with the hydride maintaining partial negative character throughout the transfer process [11] [12].

Stereochemical Considerations

The stereochemical behavior of Borane-N,N-Diethylaniline complex in reduction reactions exhibits remarkable selectivity patterns that are governed by both steric and electronic factors. The complex demonstrates high diastereoselectivity in the reduction of prochiral enone intermediates, with selectivity ratios often exceeding 95:5 in favor of the desired stereoisomer [13] [14].

The facial selectivity observed in these reactions is primarily determined by the steric hindrance around the reaction center and the conformational preferences of the substrate. Computational analysis using natural bond orbital theory has revealed that the approach of the hydride donor to the substrate follows specific geometric constraints that minimize steric interactions while maximizing orbital overlap [15] [8].

The dihydrogen bonding interactions between the N-H and B-H groups play a significant role in controlling the stereochemical outcome of reactions. These non-covalent interactions, characterized by N-H···H-B contacts, contribute to the overall stability of the complex and influence the preferred approach trajectory of substrates [15] [16].

Table 2: Stereochemical Parameters and Selectivity

| Substrate Type | Diastereoselectivity | Enantiomeric Excess | Computational Method | Reference |

|---|---|---|---|---|

| Prochiral Enones | >95:5 | 98% ee | wB97XD/6-31G(d,p) | [4] [13] |

| Ketones | 90:10 | 89% ee | B3LYP/6-311G* | [4] [17] |

| Imines | 87:13 | 85% ee | M06-2X/def2-TZVP | [18] [19] |

| Aldehydes | 94:6 | 92% ee | CCSD(T)/CBS | [20] [5] |

The stereochemical control mechanisms have been elucidated through detailed transition state calculations that reveal the preferred conformations for substrate approach. The energy differences between competing transition states typically range from 2-5 kcal/mol, corresponding to the observed selectivity ratios [4] [8].

The influence of substituents on the aniline ring affects the stereochemical outcome through both electronic and steric effects. Electron-donating groups enhance the Lewis basicity of the nitrogen center, leading to stronger B-N interactions and improved selectivity. Conversely, electron-withdrawing groups reduce the donor strength and may lead to diminished selectivity [21] [5].

Computational Studies on Reaction Pathways

Extensive computational investigations have been conducted to elucidate the reaction pathways and mechanistic details of Borane-N,N-Diethylaniline complex transformations. These studies have employed various levels of theory, including density functional theory methods such as B3LYP, M06-2X, and wB97XD, as well as high-level ab initio methods including CCSD(T) and coupled cluster approaches [3] [4] [19].

The computational analysis has revealed the existence of multiple competing pathways for many reactions involving the complex. For carbonyl reduction reactions, two primary pathways have been identified: the boron-oxygen pathway involving B-O bond formation and the alternative boron-carbon pathway involving direct B-C interaction [3]. The preference for one pathway over another depends on the electronic nature of the substrate and the reaction conditions.

Potential energy surface mapping has shown that the reaction mechanisms generally proceed through well-defined transition states with activation barriers that are consistent with experimental observations. The thermodynamic control predominates in most cases, with the final product distribution reflecting the relative stability of the possible products rather than kinetic preferences [9] [10].

Table 3: Computational Methods and Key Findings

| Method | Basis Set | Key Finding | Energy Range (kcal/mol) | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G(d) | B-O pathway preferred | 18-22 | [3] [4] |

| M06-2X | def2-TZVP | Concerted mechanism | 20-25 | [3] [7] |

| wB97XD | 6-31G(d,p) | High selectivity | 22-26 | [4] [20] |

| CCSD(T) | CBS | Accurate energetics | 19-23 | [9] [10] |

The electronic structure analysis has provided insights into the nature of the bonding interactions within the complex. The B-N dative bond exhibits partial covalent character, with significant charge transfer from the nitrogen lone pair to the vacant p-orbital of boron. This interaction strengthens the complex and influences its reactivity patterns [22] [10].

Machine learning approaches have been employed to analyze large datasets of computational results, leading to the development of predictive models that can forecast reaction outcomes based on electronic descriptors of the substrates. These models have identified key parameters such as electron density distribution and orbital energy levels as critical factors in determining reaction selectivity [3] [5].

Theoretical Basis for Selectivity Patterns

The theoretical framework for understanding selectivity patterns in Borane-N,N-Diethylaniline complex reactions is based on several fundamental principles of chemical reactivity and molecular orbital theory. The selectivity arises from the interplay between electronic effects, steric factors, and thermodynamic considerations that govern the preferred reaction pathways [4] [5].

The electronic basis for selectivity patterns is rooted in the concept of frontier molecular orbital interactions. The highest occupied molecular orbital (HOMO) of the complex interacts with the lowest unoccupied molecular orbital (LUMO) of the substrate, with the energy gap between these orbitals determining the reaction rate and selectivity. Substrates with lower LUMO energies exhibit enhanced reactivity and often show different selectivity patterns compared to those with higher LUMO energies [22] [23].

The charge distribution within the complex and substrate molecules plays a crucial role in determining the preferred sites of interaction. Natural population analysis has shown that the boron center carries a partial positive charge, making it an effective electrophilic center for nucleophilic attack. The magnitude of this charge is influenced by the electronic properties of the aniline substituents and affects the overall reactivity of the complex [16] [5].

Table 4: Theoretical Descriptors and Selectivity Factors

| Descriptor | Optimal Range | Effect on Selectivity | Computational Method | Reference |

|---|---|---|---|---|

| HOMO-LUMO Gap (eV) | 3.5-4.5 | Higher gap = better selectivity | B3LYP/6-311G* | [22] [23] |

| Boron Charge (+) | 0.8-1.2 | Optimal charge range | NBO Analysis | [16] [5] |

| N-B Bond Length (Å) | 1.63-1.65 | Shorter bond = higher stability | MP2/6-311G* | [9] [10] |

| Dipole Moment (D) | 2.0-2.5 | Affects solvation effects | DFT/aug-cc-pVTZ | [22] [10] |

The steric effects contribute to selectivity through the concept of transition state energy differences. The preferred transition state is typically the one that minimizes unfavorable steric interactions while maintaining optimal orbital overlap. Computational studies have shown that energy differences as small as 1-2 kcal/mol can lead to significant selectivity differences, highlighting the importance of precise geometric optimization in theoretical studies [8] [21].

The thermodynamic basis for selectivity patterns is established through the relative stability of competing products and intermediates. The most stable products are generally formed preferentially, unless kinetic factors override thermodynamic control. The calculation of accurate thermodynamic parameters requires high-level computational methods that account for correlation effects and basis set superposition errors [9] [10].

Solvation effects have been incorporated into theoretical models through the use of implicit solvation methods such as the polarizable continuum model (PCM). These calculations have revealed that solvent polarity can significantly influence selectivity patterns, with polar solvents generally favoring ionic intermediates and non-polar solvents favoring neutral pathways [24] [21].

GHS Hazard Statements

H225 (27.13%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (72.34%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H261 (22.87%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H301 (77.13%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (77.13%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (72.34%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (77.13%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (77.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Health Hazard;Environmental Hazard